![molecular formula C15H15BrN4O3 B2355449 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097931-60-5](/img/structure/B2355449.png)

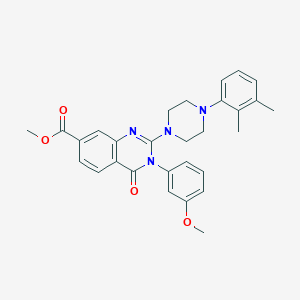

5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antiviral Activity

5-Substituted pyrimidine derivatives, including those with bromo modifications, have been investigated for their antiviral properties. For instance, derivatives have shown marked inhibition of retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. These compounds exhibit activity against viruses such as the human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, with some derivatives showing comparable activity to reference drugs like adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003). Additionally, C-5 substituted tubercidin analogues, which are structurally related to pyrimidines, have demonstrated substantial activity against RNA viruses, with modifications at the C-5 position playing a crucial role in their biological activity (Bergstrom et al., 1984).

Antibacterial Activity

Novel cyanopyridine derivatives, synthesized from bromo- and chloro-pyridine precursors, have been evaluated for their antimicrobial activity. These derivatives have shown inhibitory effects against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This indicates the potential of bromo-substituted pyrimidines and their derivatives as antibacterial agents (Bogdanowicz et al., 2013).

Organic Synthesis and Drug Development

Bromo-substituted pyrimidines serve as key intermediates in the synthesis of complex molecules. For example, efficient methodologies have been developed for the synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, which are important scaffolds in medicinal chemistry. These methods provide a high-yielding route suitable for large-scale synthesis, enabling the development of novel pharmaceuticals (Morgentin et al., 2009).

Molecular Biology

Bromo-deoxyuridine (BUdR), a brominated pyrimidine analogue, is used as a radiosensitizer and has been studied for its incorporation into DNA. This application is crucial for understanding DNA synthesis and repair mechanisms, as well as for developing new therapeutic strategies for cancer treatment. A novel fluorescent labeling technique has been developed to measure the incorporation of BUdR into DNA, providing insights into cell proliferation and the effects of radiosensitizers (Stratford & Dennis, 1992).

Propiedades

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O3/c1-22-13-12(3-2-5-17-13)14(21)20-6-4-11(9-20)23-15-18-7-10(16)8-19-15/h2-3,5,7-8,11H,4,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTLDUWRJYCQRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2355367.png)

![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2355374.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2355379.png)

![N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B2355381.png)

![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)